molecular formula C10H9Cl2N5O B244531 3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B244531
M. Wt: 286.11 g/mol
InChI Key: WLJJLIPOQGMQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a tetrazole ring attached to the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the condensation of 3,4-dichlorobenzoic acid with 2-ethyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)benzamide

Uniqueness

3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of both chlorine atoms on the benzene ring and the tetrazole ring attached to the amide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the tetrazole ring can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C10H9Cl2N5O

Molecular Weight

286.11 g/mol

IUPAC Name

3,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15,18)

InChI Key

WLJJLIPOQGMQPN-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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